4-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide
Description
4-Fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the 4-position, a methyl group at the 2-position, and a (1-hydroxycyclopentyl)methyl moiety attached to the sulfonamide nitrogen.
Properties
IUPAC Name |
4-fluoro-N-[(1-hydroxycyclopentyl)methyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-10-8-11(14)4-5-12(10)19(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBHXUHBFYPCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluoro group onto the benzene ring.
Cyclopentylation: Formation of the hydroxycyclopentyl moiety.
Sulfonamidation: Introduction of the sulfonamide group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the sulfonamide group to an amine.
Substitution: Replacement of the fluoro group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the fluoro group can lead to a variety of substituted benzenesulfonamides.
Scientific Research Applications
4-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide with structurally related sulfonamides, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
*Calculated based on formula C₁₃H₁₇FN₂O₃S.
Key Observations
Substituent Diversity and Solubility: The hydroxycyclopentyl group in the target compound introduces a polar hydroxyl group absent in analogs like 1d (cyclopentenylidene) or the thiazole derivative . This likely improves aqueous solubility, critical for bioavailability.
Biological Activity Trends: The thiazole sulfonamide (Compound 38) exhibits a high melting point (169–171°C), suggesting crystalline stability, and is explicitly noted for biological agent development . Azabicycloalkane-based sulfonamides demonstrate antiproliferative activity, likely due to conformational restraint enhancing target affinity . The imidazole-biphenyl analog () may interact with G-protein-coupled receptors (e.g., orexin receptors), leveraging its aromatic and heterocyclic motifs.
Synthetic Strategies :
- Methylation of sulfonamides (e.g., Compound 38 using methyl iodide ) is a common step, suggesting the target compound’s synthesis could involve similar alkylation of a primary amine.
- Cyclopentane-related moieties (as in ) are often introduced via reductive amination or ring-opening reactions.
Contradictions and Limitations
- Biological Data Gaps : Direct activity data for the target compound are absent in the evidence, requiring extrapolation from structural analogs.
- Substituent Trade-offs : While the hydroxycyclopentyl group may improve solubility, it could reduce membrane permeability compared to hydrophobic analogs like the biphenyl derivative .
Biological Activity
4-Fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological relevance, especially in antibiotic and antidiabetic drugs. The presence of the fluorine atom enhances lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable amine derivative. The method may include the following steps:
- Formation of the sulfonamide : Reacting 4-fluorobenzenesulfonyl chloride with 1-hydroxycyclopentylmethylamine.
- Purification : The product is purified through recrystallization or chromatography.
Inhibition Studies
Research has shown that compounds with similar structures can exhibit significant inhibition against various enzymes, such as cholinesterases. For instance, derivatives of 4-fluorobenzoic acid have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman's spectrophotometric method. The most active derivatives showed IC50 values comparable to tacrine, a known AChE inhibitor .
Antimicrobial Activity
The biological activity of sulfonamides is often linked to their antimicrobial properties. Compounds that share structural features with this compound have demonstrated effectiveness against various bacterial strains. For example, studies indicate that certain sulfonamides exhibit potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Compounds with sulfonamide groups can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Receptor Interactions : The fluorine atom may enhance binding affinity to specific receptors or enzymes due to its electronegativity and ability to form hydrogen bonds.
Case Studies
- Cholinesterase Inhibition : A study focused on synthesizing derivatives similar to this compound found that certain compounds exhibited selective inhibition of AChE over BChE, indicating potential for treating Alzheimer's disease .
- Antimicrobial Efficacy : Another research highlighted the antibacterial properties of related sulfonamides against resistant strains of bacteria, showcasing their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms .
Q & A
Q. What synthetic methodologies and reaction conditions are critical for preparing 4-fluoro-N-((1-hydroxycyclopentyl)methyl)-2-methylbenzenesulfonamide?
The synthesis involves sulfonylation of a cyclopentanol-derived amine precursor. Key steps include:
- Nucleophilic substitution : Reacting 1-hydroxycyclopentylmethylamine with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Temperature control : Maintain 0–5°C to minimize side reactions.
- Purification : Recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane gradient) ensures >95% purity. Structural confirmation via / NMR and high-resolution mass spectrometry is essential .
Q. Which spectroscopic techniques are indispensable for characterizing this compound?
- NMR spectroscopy : NMR identifies protons on the sulfonamide (-SONH-) and hydroxycyclopentyl groups. NMR confirms aromatic and aliphatic carbon environments.
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 316.0984).
- FT-IR : Confirms sulfonamide S=O stretches (~1350 cm) and hydroxyl O-H bonds (~3400 cm) .
Q. How do functional groups influence the compound’s reactivity?
- Sulfonamide group : Participates in hydrogen bonding and nucleophilic substitutions.
- Hydroxycyclopentyl moiety : Enables esterification (e.g., Mitsunobu reaction) or oxidation to ketones.
- Ortho-methyl group : Steric hindrance reduces rotational freedom, stabilizing specific conformations .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX refine the compound’s 3D structure and intermolecular interactions?
- Data collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL refines bond lengths, angles, and hydrogen-bonding networks (e.g., O-H···O=S interactions).
- Validation : CheckCIF analysis resolves disorder in the cyclopentyl ring. SHELXPRO visualizes packing diagrams to identify π-π stacking or halogen bonding .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Metabolic stability : Incubate with liver microsomes (NADPH cofactor) to identify degradation pathways.
- Bioavailability : Measure plasma protein binding (equilibrium dialysis) and blood-brain barrier penetration (PAMPA assay).
- Formulation : Use co-solvents (e.g., 10% DMSO/PEG400) to improve solubility. Reassess activity in rodent models with LC-MS/MS pharmacokinetic profiling .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Modify substituents : Replace the hydroxycyclopentyl group with cyclohexanol (steric effects) or substitute the 4-fluoro with Cl/CF.
- Assay design : Test analogs in enzyme inhibition (IC), cell viability (MTT assay), and rodent pain models.
- Docking studies : Use PDB structures to predict binding modes (e.g., sulfonamide interactions with catalytic residues) .
Q. What nuclear Overhauser effect (NOE) experiments clarify spatial arrangements in NMR?
- 2D NOESY : Detect through-space correlations between cyclopentylmethyl protons and the ortho-methyl group (mixing time: 800 ms).
- Variable-temperature NMR : Assess dynamic behavior of the hydroxycyclopentyl moiety (298–323 K in DMSO-d) .
Q. How do kinetic isotope effects elucidate target engagement mechanisms?
- Deuterated analogs : Synthesize NH-deuterated sulfonamide (DO exchange) and measure ratios.
- Primary isotope effect (k/k > 2) : Indicates N-H bond cleavage during rate-limiting enzymatic steps.
- NMR : Monitor fluorine chemical shift changes upon target binding .
Methodological Considerations
Q. What chromatographic techniques optimize purification during scale-up?
- Silica gel chromatography : Use ethyl acetate/hexane gradients (30–70% EtOAc).
- Reverse-phase HPLC : C18 column with methanol/water (0.1% formic acid) for polar impurities.
- Large-scale : Simulated moving bed (SMB) chromatography with toluene/acetone .
Q. How to assess stability under storage conditions?
- Accelerated stability studies : 40°C/75% RH over 4 weeks; monitor degradation via LC-MS.
- Hygroscopicity : Dynamic vapor sorption (DVS) from 0–90% RH.
- Long-term storage : Lyophilize and store under argon at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
